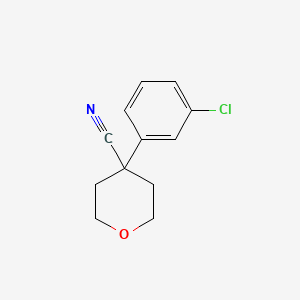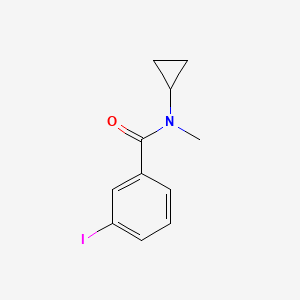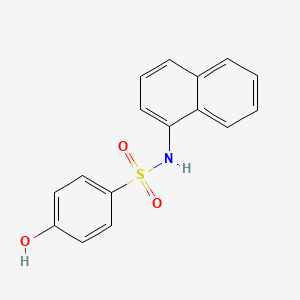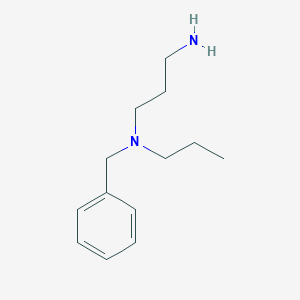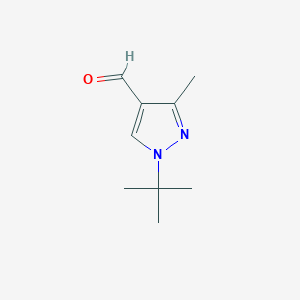
1-((3-Bromophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Bromophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine is a chemical compound characterized by its bromophenylsulfonyl group attached to a piperidin-4-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Bromophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine typically involves the reaction of 3-bromobenzenesulfonyl chloride with N,N-dimethylpiperidin-4-amine under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and safety. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification steps, including recrystallization or column chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Bromophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromophenylsulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI) are employed.
Major Products Formed:
Oxidation: 3-Bromobenzenesulfonyl chloride or 3-bromobenzenesulfonic acid.
Reduction: Piperidin-4-amine derivatives or alcohols.
Substitution: Azides or iodides.
Scientific Research Applications
1-((3-Bromophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be utilized in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 1-((3-Bromophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
1-(3-Bromophenylsulfonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.
3-Bromobenzenesulfonyl chloride: A related compound used in various chemical syntheses.
Uniqueness: 1-((3-Bromophenyl)sulfonyl)-N,N-dimethylpiperidin-4-amine is unique due to its piperidine core, which provides different chemical and biological properties compared to pyrrolidine-based compounds
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
1-(3-bromophenyl)sulfonyl-N,N-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2S/c1-15(2)12-6-8-16(9-7-12)19(17,18)13-5-3-4-11(14)10-13/h3-5,10,12H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWILAPJMXGFQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



